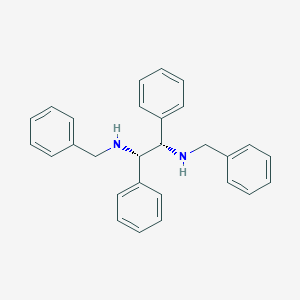

(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine” is a type of organic compound known as an amine. Amines are organic compounds that contain nitrogen as a key element. They are derived from ammonia (NH3) and are classified as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic groups .

Synthesis Analysis

The synthesis of amines involves various methods, including the reduction of nitriles, amides, and nitro compounds, the reductive amination of aldehydes and ketones, and the ammonolysis of alkyl halides .Molecular Structure Analysis

The molecular structure of amines is based on the nitrogen atom. In primary amines, one hydrogen atom in ammonia is replaced by an organic group. In secondary amines, two hydrogen atoms are replaced, and in tertiary amines, all three hydrogen atoms are replaced .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides, imines, and enamines .Physical And Chemical Properties Analysis

Amines are generally colorless, although they can darken upon standing due to impurities. They have a characteristic “fishy” odor. They can form salts with acids due to their basicity .科学研究应用

Antimicrobial Applications

(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine: derivatives have been explored for their potential in combating pathogenic bacteria. For instance, hybrid organosilane fibers incorporating a derivative of this compound have shown over 99.9% inhibition against Staphylococcus aureus and Pseudomonas aeruginosa . These findings suggest its use in developing materials for wound healing and infection control.

作用机制

- By inhibiting PNMT, this compound reduces the conversion of norepinephrine to epinephrine, affecting the overall adrenergic signaling pathway .

- This inhibition affects vasoconstriction and other physiological processes regulated by epinephrine .

- Downstream effects include decreased epinephrine levels, which impact cardiovascular function, blood pressure, and stress responses .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

安全和危害

未来方向

属性

IUPAC Name |

(1S,2S)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2/t27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUWNGJNPLRKLR-NSOVKSMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。